molecular formula C21H27N3O6 B12854329 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) CAS No. 68845-21-6

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate)

Katalognummer: B12854329
CAS-Nummer: 68845-21-6
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: AGEXUCKZTAUZJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is a chemical compound with the molecular formula C9H15N3O6. It is a derivative of triazine and is known for its applications in various fields, including polymer chemistry, materials science, and industrial applications. This compound is characterized by its three hydroxyethyl groups attached to the triazine ring, making it a versatile building block for various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) typically involves the reaction of cyanuric acid with ethylene oxide in the presence of a catalyst. The reaction is carried out in a pressure vessel, where cyanuric acid is dissolved in a solvent such as dimethylformamide. Ethylene oxide is then introduced slowly while the temperature is gradually increased to around 180°C. The reaction is maintained under pressure until completion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and crystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) involves its ability to form stable complexes with various substrates. The hydroxyethyl groups can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s reactivity and stability. The triazine ring provides a rigid framework that contributes to the overall stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is unique due to its combination of hydroxyethyl and methacrylate groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical and physical properties .

Eigenschaften

CAS-Nummer

68845-21-6

Molekularformel

C21H27N3O6

Molekulargewicht

417.5 g/mol

IUPAC-Name

2-[4,6-bis[2-(2-methylprop-2-enoyloxy)ethyl]-1,3,5-triazin-2-yl]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C21H27N3O6/c1-13(2)19(25)28-10-7-16-22-17(8-11-29-20(26)14(3)4)24-18(23-16)9-12-30-21(27)15(5)6/h1,3,5,7-12H2,2,4,6H3

InChI-Schlüssel

AGEXUCKZTAUZJM-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C(=C)C)CCOC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.